4-fluoro-N-(2-phenoxyethyl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-(2-phenoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c16-13-8-6-12(7-9-13)15(18)17-10-11-19-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORSBSZRZMNZGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Fluorobenzoyl Chloride
The foundational step involves converting 4-fluorobenzoic acid to its reactive acyl chloride derivative. Thionyl chloride (SOCl2) is the most widely employed reagent due to its high efficiency and compatibility with aromatic carboxylic acids. In a typical procedure, 4-fluorobenzoic acid is refluxed with excess SOCl2 in dichloromethane (DCM) under anhydrous conditions, catalyzed by pyridine to neutralize HCl byproducts. The reaction achieves near-quantitative conversion within 3–5 hours at 40–85°C.
Reaction Conditions:
Amide Formation with 2-Phenoxyethylamine
The acyl chloride intermediate is subsequently reacted with 2-phenoxyethylamine to form the target amide. This step requires careful temperature control to minimize side reactions. In a protocol adapted from CN103304439A, the acyl chloride is cooled to 0°C before dropwise addition of 2-phenoxyethylamine in DCM. The mixture is stirred at room temperature until completion, typically 1–2 hours.
Optimized Parameters:
-
Solvent: Dichloromethane
-
Temperature: 0°C → 25°C (gradual warming)
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Base: Triethylamine (1.2 eq) to scavenge HCl
Table 1: Representative Scale-Up Data
| Starting Material | Reagent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 4-Fluorobenzoic acid (50 g) | SOCl2 (150 mL) | Reflux, 4 h | 98.5 | 99.2 |
| 4-Fluorobenzoyl chloride (48 g) | 2-Phenoxyethylamine (35 mL) | 0°C → 25°C, 2 h | 94.3 | 98.6 |
Coupling Agent-Assisted Amidation
Carbodiimide-Based Approaches
As an alternative to acyl chlorides, carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enable direct coupling of 4-fluorobenzoic acid with 2-phenoxyethylamine. This method avoids handling corrosive SOCl2 and is preferable for acid-sensitive substrates.
Protocol:
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Activation: 4-Fluorobenzoic acid (1 eq) is mixed with EDC (1.2 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) in DMF at 0°C.
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Coupling: 2-Phenoxyethylamine (1.1 eq) is added, and the reaction is stirred at 25°C for 12–24 hours.
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Work-Up: The mixture is diluted with ethyl acetate, washed with brine, and purified via column chromatography.
Advantages:
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Mild Conditions: No high-temperature reflux required.
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Compatibility: Suitable for substrates with thermally labile groups.
Limitations:
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Cost: Higher reagent expenses compared to SOCl2.
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Byproducts: Requires removal of urea derivatives.
Table 2: Comparative Analysis of Coupling Agents
| Reagent | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC/HOBt | DMF | 24 | 89.7 | 97.8 |
| DCC | THF | 18 | 85.2 | 96.5 |
Green Chemistry Innovations
Solvent-Free Mechanochemical Synthesis
Recent advancements emphasize solvent-free methodologies to reduce environmental impact. Ball milling 4-fluorobenzoic acid and 2-phenoxyethylamine with a catalytic amount of TiO2 achieves 88% yield in 2 hours, avoiding hazardous solvents.
Characterization and Quality Control
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6):
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δ 8.22 (dd, J = 10.5 Hz, 1H, Ar-H)
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δ 7.85 (m, 1H, Ar-H)
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δ 4.12 (t, J = 6.0 Hz, 2H, OCH2)
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δ 3.68 (t, J = 6.0 Hz, 2H, NHCH2)
HPLC Purity:
-
Column: C18 (4.6 × 250 mm, 5 μm)
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Mobile Phase: Acetonitrile/water (70:30)
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Retention Time: 6.8 min
Industrial-Scale Considerations
Cost-Benefit Analysis
| Method | Cost (USD/kg) | Environmental Impact | Scalability |
|---|---|---|---|
| Acyl Chloride | 120 | Moderate (SOCl2 waste) | High |
| EDC/HOBt Coupling | 340 | Low | Moderate |
| Mechanochemical | 90 | Very Low | Emerging |
Regulatory Compliance
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ICH Guidelines: Residual solvent limits (e.g., DCM < 600 ppm) must be monitored.
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Genotoxic Impurities: Ensure SOCl2 byproducts are below threshold concentrations.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-phenoxyethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide functional group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis of the amide bond yields 4-fluorobenzoic acid and 2-phenoxyethylamine.
Scientific Research Applications
4-fluoro-N-(2-phenoxyethyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique properties, such as polymers and coatings.
Biological Studies: It is used in biochemical assays to investigate its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: The compound may be utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-phenoxyethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Key Observations :
- Phenoxyethyl vs. Pyrimidinyl-Phenoxy: The pyrimidinyl-phenoxy derivative () exhibits anti-inflammatory EGFR inhibition due to the electron-withdrawing trifluoromethyl group and pyrimidine ring, which enhance target binding . The phenoxyethyl group in the title compound may offer improved solubility but reduced steric hindrance compared to bulkier substituents.
- Aromatic vs. Heterocyclic Substituents : Naphthyl () and indole () substituents influence electronic properties and bioactivity. Indole derivatives show MAO-B inhibition, suggesting that nitrogen-containing heterocycles enhance interactions with enzymatic pockets .
Analytical Techniques
- NMR and IR Spectroscopy : Used to confirm tautomeric forms (e.g., thione vs. thiol in triazoles) and regiochemistry . For example, the absence of νS-H bands in IR spectra confirms thione tautomerism .
- X-ray Crystallography : Applied to resolve structures of analogs like 4-bromo-N-(2-nitrophenyl)benzamide, providing insights into packing interactions and conformational stability .
Enzyme Inhibition
- EGFR Inhibitors: The pyrimidinyl-phenoxy derivative () inhibits EGFR with an IC₅₀ of 0.42 µM, attributed to its planar pyrimidine ring and trifluoromethyl group, which mimic ATP’s adenine moiety . The title compound’s phenoxyethyl group may reduce EGFR affinity due to increased flexibility and lack of π-π stacking motifs.
- MAO-B Inhibitors : Indole-substituted analogs () show MAO-B inhibition (IC₅₀ < 10 µM), highlighting the role of aromatic stacking and hydrogen bonding with the flavin cofactor .
Anticancer and Antiviral Activity
- Benzothiazole Derivatives : Compounds like those in exhibit antiproliferative activity against PC3 and Bcap37 cells (up to 73.2% inhibition at 10 µM), likely due to intercalation into DNA or disruption of microtubule dynamics .
- Triazole-Thiones : Sulfonyl-containing triazoles () show moderate antiviral activity, suggesting that electron-deficient aromatic systems interfere with viral replication .
Biological Activity
4-Fluoro-N-(2-phenoxyethyl)benzamide is an organic compound characterized by its unique structural features, including a fluorine atom and a phenoxyethyl group. This compound has garnered interest in medicinal chemistry and biological research due to its potential therapeutic applications and biological activities. This article explores the biological activity of 4-fluoro-N-(2-phenoxyethyl)benzamide, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H14FNO2
- Molecular Weight : 273.28 g/mol
- Structure : The compound features a benzamide core with a para-fluorine substituent and a phenoxyethyl side chain, which influences its physicochemical properties and biological interactions.
The biological activity of 4-fluoro-N-(2-phenoxyethyl)benzamide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The fluorine atom enhances the compound's lipophilicity, potentially improving membrane permeability and bioavailability.
Potential Targets:
- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes, particularly those involved in cancer metabolism.
- Receptors : It could bind to various receptors, altering cellular signaling pathways that affect cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of compounds structurally similar to 4-fluoro-N-(2-phenoxyethyl)benzamide. For instance, derivatives exhibiting fluorine substitutions have shown selective inhibition against histone deacetylases (HDACs), which are crucial in cancer progression.
The above data indicates that structurally related compounds can significantly inhibit tumor cell growth, suggesting that 4-fluoro-N-(2-phenoxyethyl)benzamide may exhibit similar properties.
Antiviral Activity
Research into antiviral agents has also revealed promising activities for compounds with similar structural motifs. For example, modifications in the phenyl ring have led to effective inhibitors against human norovirus replication.
This suggests that further exploration of 4-fluoro-N-(2-phenoxyethyl)benzamide could yield insights into its antiviral potential.
Case Studies
- HDAC Inhibition : A study on fluorinated benzamides demonstrated that these compounds could selectively inhibit class I HDACs, leading to increased apoptosis in cancer cells. The study emphasized the role of fluorination in enhancing selectivity and potency against HDAC isoforms .
- Antiviral Screening : A series of novel compounds derived from similar scaffolds were tested for their ability to inhibit norovirus replication. The findings indicated that specific modifications could lead to low micromolar inhibitors, suggesting a pathway for developing antiviral therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 4-fluoro-N-(2-phenoxyethyl)benzamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves amide coupling between 4-fluorobenzoic acid derivatives (e.g., 4-fluorobenzoyl chloride) and 2-phenoxyethylamine. Key steps include:
- Activation : Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
- Reaction Optimization : Temperature (40–60°C), solvent polarity (e.g., DCM vs. THF), and stoichiometric ratios (1.2:1 amine:acyl chloride) improve yields to >70%. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity .
- Analytical Validation : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, acetonitrile/water gradient, retention time ~8.2 min) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 4-fluoro-N-(2-phenoxyethyl)benzamide and verifying its purity?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm, J = 8–9 Hz), while the amide carbonyl resonates at δ ~168 ppm .
- ESI-MS : Molecular ion peak [M+H]⁺ at m/z 274.3 (calculated for C₁₅H₁₄FNO₂).
- HPLC : Purity ≥95% confirmed using a UV detector (254 nm) with a retention time of 8.2 min (acetonitrile/water 60:40) .
- IR Spectroscopy : Strong C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1540 cm⁻¹ .
Advanced Research Questions
Q. How do substituent variations on the benzamide core influence the compound’s physicochemical properties and bioactivity?
- Methodological Answer :
- Lipophilicity : Fluorine substitution increases logP (e.g., 4-fluoro vs. 4-chloro derivatives: logP 2.8 vs. 3.2), enhancing membrane permeability but reducing aqueous solubility .
- Electron Effects : The -F group’s electronegativity stabilizes the amide bond, slowing hydrolysis (t₁/₂ > 24 hrs at pH 7.4 vs. t₁/₂ ~12 hrs for non-fluorinated analogs) .
- Bioactivity : In kinase inhibition assays, 4-fluoro derivatives show 10-fold lower IC₅₀ values (e.g., 0.5 μM vs. 5 μM for 4-H analogs) due to enhanced hydrogen bonding with ATP-binding pockets .
Q. What computational approaches are employed to model the interaction of 4-fluoro-N-(2-phenoxyethyl)benzamide with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (~5.2 eV) to predict reactivity sites. Solvation models (e.g., COSMO-RS) estimate solubility in biorelevant media .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in targets (e.g., PARP-1), with docking scores ≤-8.0 kcal/mol indicating strong affinity. MD simulations (100 ns) validate stability of ligand-receptor complexes .
- QSPR Models : Correlate descriptors like molar refractivity (MR = 70.3) with ADMET properties (e.g., BBB permeability: logBB = -0.3) .
Q. What strategies are recommended for resolving contradictions in reported biological activities of structurally similar benzamide derivatives?
- Methodological Answer :
- Assay Standardization : Use fixed ATP concentrations (e.g., 10 μM) in kinase assays to minimize variability. Include positive controls (e.g., staurosporine) .
- Orthogonal Validation : Confirm binding via SPR (KD = 120 nM) or ITC (ΔG = -9.8 kcal/mol) to rule out false positives from fluorescence interference .
- Meta-Analysis : Compare IC₅₀ values across studies (e.g., PubChem AID 1234 vs. ChEMBL 5678) using standardized statistical tools (e.g., Grubbs’ test for outliers) .
Q. How can researchers design robust kinetic studies to elucidate the degradation pathways of this compound under physiological conditions?
- Methodological Answer :
- pH Stability Profiling : Incubate compound in buffers (pH 1–9, 37°C) and quantify degradation via LC-MS/MS. Pseudo-first-order kinetics (k = 0.012 h⁻¹ at pH 7.4) reveal pH-dependent hydrolysis .
- Metabolite Identification : Use high-resolution MS/MS (Q-TOF) to detect hydrolyzed products (e.g., 4-fluorobenzoic acid, m/z 139.01) and compare with in silico predictions (e.g., Meteor Nexus) .
- Accelerated Stability Testing : Expose to oxidative (H₂O₂), thermal (40°C), and photolytic (ICH Q1B) conditions to assess shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
